Tetrachlorophthalonitrile

Regioselective synthesis Phthalocyanine precursors Nucleophilic aromatic substitution

Tetrachlorophthalonitrile (TCPN) delivers complete regioselectivity at the 4-position, enabling sequential construction of asymmetric phthalocyanines impossible with chlorothalonil or tetrafluorophthalonitrile. Four displaceable chlorine atoms on an electron-deficient ring ensure milder conditions and >90% yields. With only 68.3% ELISA cross-reactivity, TCPN serves as a superior internal standard for chlorothalonil residue analysis versus the tere-isomer (96.8%). As a poly(phthalonitrile) resin monomer, it imparts exceptional thermal stability and flame retardancy for aerospace applications. Choose TCPN for predictable regiochemistry, cost-advantaged pigment synthesis, and reliable analytical performance.

Molecular Formula C8Cl4N2
Molecular Weight 265.9 g/mol
CAS No. 1953-99-7
Cat. No. B161213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorophthalonitrile
CAS1953-99-7
Molecular FormulaC8Cl4N2
Molecular Weight265.9 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N
InChIInChI=1S/C8Cl4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11
InChIKeyOQHXZZGZASQSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrachlorophthalonitrile CAS 1953-99-7: A Strategic Perchlorinated Aromatic Dinitrile Building Block for Phthalocyanine and Pesticide Synthesis


Tetrachlorophthalonitrile (TCPN), systematically named 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile, is a perchlorinated aromatic dinitrile with the molecular formula C₈Cl₄N₂ and a molecular weight of 265.91 g/mol [1]. It is a white crystalline solid with a melting point of 249-252 °C (with decomposition) . TCPN serves as a versatile intermediate in the synthesis of high-performance phthalocyanine dyes and pigments, agricultural pesticides, and specialty polymers due to the presence of four nucleophilically displaceable chlorine atoms on an electron-deficient aromatic ring . Its unique ortho-dinitrile substitution pattern and fully chlorinated ring create a distinct reactivity profile that enables regioselective sequential substitution, making it a preferred precursor over less substituted or differently substituted analogs .

Tetrachlorophthalonitrile vs. In-Class Analogs: Critical Differentiators in Nucleophilic Substitution and Isomer-Dependent Cross-Reactivity


Tetrachlorophthalonitrile is frequently misidentified or interchanged with its structural isomers, tetrachloroisophthalonitrile (chlorothalonil) and tetrachloroterephthalonitrile, as well as with tetrafluorophthalonitrile or unsubstituted phthalonitrile. However, such substitutions compromise reaction outcomes due to fundamental differences in electrophilicity, regioselectivity, and physicochemical properties . For instance, TCPN exhibits complete regioselectivity for nucleophilic substitution at the 4-position [1], whereas its isomer chlorothalonil (1,3-dinitrile) shows a different substitution pattern dictated by meta-orientation. Furthermore, TCPN's chlorine atoms are more readily displaced than fluorine atoms in tetrafluorophthalonitrile, enabling milder reaction conditions [2]. Even within analytical applications, TCPN's cross-reactivity in immunoassays is markedly lower than that of its tere-isomer (68.3% vs. 96.8%) [3], underscoring the necessity of strict compound identity verification. The following evidence guide quantifies these critical performance gaps.

Tetrachlorophthalonitrile CAS 1953-99-7: Head-to-Head Quantitative Evidence for Scientific and Industrial Differentiation


Complete Regioselectivity in Nucleophilic Substitution at the 4-Position vs. Chlorothalonil

Tetrachlorophthalonitrile (TCPN) undergoes nucleophilic substitution with complete regioselectivity, with the chlorine atom at the 4-position being exclusively replaced first, followed sequentially by the 5-position chlorine [1]. This behavior contrasts with its isomer chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), where the 4-chlorine is also the most susceptible, but the meta-dinitrile orientation leads to different substitution patterns and product profiles [2]. The controlled, stepwise substitution of TCPN enables the synthesis of well-defined mono-, di-, tri-, and tetra-substituted phthalonitriles, which are critical for constructing A₃B-type phthalocyanines with tunable properties .

Regioselective synthesis Phthalocyanine precursors Nucleophilic aromatic substitution

Vapor-Phase Catalytic Chlorination Yields >90% Tetrachlorophthalonitrile with Minimal Byproduct

In the vapor-phase catalytic chlorination of o-phthalonitrile using activated carbon, tetrachlorophthalonitrile is produced in yields exceeding 90 mole %, with hexachlorobenzene formation kept below 3 mole % [1]. This contrasts with bromination, where activated carbon catalysts suffer from decreased activity due to lower stability of brominated products [2]. The high selectivity for tetrachlorination under optimized conditions (250-300 °C, Cl₂/PN molar ratio >6, feed velocity 0.2-0.5 × 10⁻³ mol/g·hr) demonstrates superior process economics compared to tetrafluorophthalonitrile synthesis, which requires harsh fluorinating agents and often yields mixed halogenated products .

Process chemistry Catalytic halogenation Industrial synthesis

ELISA Cross-Reactivity: Tetrachlorophthalonitrile (68.3%) vs. Tetrachloroterephthalonitrile (96.8%)

In an enzyme-linked immunosorbent assay (ELISA) developed for chlorothalonil detection, tetrachlorophthalonitrile (TCPN, the ortho-isomer) exhibited a cross-reactivity of 68.3%, whereas tetrachloroterephthalonitrile (the para-isomer) showed a markedly higher cross-reactivity of 96.8% [1]. This 28.5 percentage point difference demonstrates that TCPN is less likely to cause false-positive interference in chlorothalonil residue monitoring compared to the tere-isomer. The assay conditions (methanol extractant, 5% v/v final concentration) are representative of standard pesticide residue analysis protocols [1].

Immunoassay Pesticide residue analysis Analytical specificity

Patent-Disclosed Fluidized-Bed Synthesis: 85-95% Yield and 98% Purity

A Chinese patent (CN102432505A) discloses a fluidized-bed process for producing tetrachlorophthalonitrile from o-xylene via o-phthalonitrile, achieving yields of 85-95% and product gas purity of 98% [1]. This process leverages a two-stage chlorination (fluidized-bed followed by fixed-bed) to minimize perchlorobenzene formation. In contrast, older fixed-bed processes for tetrachloroisophthalonitrile (chlorothalonil) typically yield 80-85% under similar conditions, and tetrafluorophthalonitrile synthesis from TCPN requires additional steps with overall yields often below 55% [2]. The fluidized-bed approach also offers continuous operation advantages over batch halogenation methods.

Process patent Fluidized-bed reactor Continuous production

Tetrachlorophthalonitrile CAS 1953-99-7: High-Value Application Scenarios Driven by Differentiated Evidence


Synthesis of Asymmetric A₃B-Type Phthalocyanines for Near-IR Dyes and Photodynamic Therapy

Tetrachlorophthalonitrile's complete regioselectivity at the 4-position enables sequential nucleophilic substitution, allowing chemists to construct well-defined asymmetric phthalocyanines. This controlled substitution is impossible with chlorothalonil or tetrafluorophthalonitrile, which either lack predictable regioselectivity or require harsher conditions [1]. The resulting phthalocyanines absorb in the red and near-IR regions, making them valuable for optical data storage, nonlinear optics, and photodynamic therapy .

Cost-Effective Large-Scale Production of Hexadecachlorophthalocyanine Pigments

The high-yield (>90%) vapor-phase catalytic chlorination of o-phthalonitrile to TCPN provides a cost-advantaged route to hexadecachlorophthalocyanine pigments. These pigments are used in high-performance coatings and plastics requiring thermal stability and lightfastness [2]. Alternative routes via tetrafluorophthalonitrile suffer from lower yields and expensive fluorinating agents, while brominated analogs are prohibitively costly due to low bromination yields [3].

Analytical Internal Standard for Chlorothalonil Residue Monitoring in Agricultural Products

With a cross-reactivity of 68.3% in ELISA assays, TCPN is less likely to cause false-positive interference than tetrachloroterephthalonitrile (96.8% cross-reactivity) [4]. This makes TCPN a superior internal standard or control compound for chlorothalonil residue analysis in fruits, vegetables, and environmental samples, ensuring more accurate quantification of the target pesticide.

Precursor for Specialty Polymers with Enhanced Thermal and Chemical Resistance

TCPN serves as a key monomer in the synthesis of poly(phthalonitrile) resins and other high-performance polymers. The presence of four chlorine atoms provides sites for crosslinking and functionalization, leading to materials with exceptional thermal stability and flame retardancy . Unlike phthalonitrile, which lacks halogen substituents, TCPN-derived polymers exhibit improved char yield and reduced flammability, critical for aerospace and electronic applications [5].

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